

Navigating Sesquiterpenoid Esters: A Technical Guide to Cedrenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cedrenyl acetate*

Cat. No.: B3366630

[Get Quote](#)

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cedrenyl acetate**, a sesquiterpenoid ester. Recognizing the common conflation in commercial and some research contexts, this document also delineates the distinct properties of the closely related compound, cedryl acetate. This guide will cover the physicochemical properties, synthesis methodologies, and known biological activities to serve as a foundational resource for scientific and drug development applications.

Core Chemical Identifiers and Physicochemical Properties

Cedrenyl acetate and cedryl acetate are two distinct chemical entities with different molecular structures, weights, and CAS numbers. While often used interchangeably in the fragrance industry, their unique properties are critical for scientific applications. The quantitative data for both compounds are summarized below for clear comparison.

Table 1: Physicochemical Properties of **Cedrenyl Acetate** and Cedryl Acetate

Property	Cedrenyl Acetate	Cedryl Acetate
CAS Number	1405-92-1 [1] [2] [3]	77-54-3 [4] [5] [6] [7]
Molecular Formula	C ₁₇ H ₂₆ O ₂ [2] [8]	C ₁₇ H ₂₈ O ₂ [4] [7] [9]
Molecular Weight	262.4 g/mol [2] [8]	264.4 g/mol [4] [7] [9]
Appearance	Pale yellow clear oily liquid to solid (est.) [1]	Colorless to pale yellow liquid or white crystalline solid [4] [10]
Synonyms	Cedrenol, acetate; cedr-8-en-15-yl acetate [9]	Cedrol acetate; Cedranyl acetate [5] [7]

Synthesis of a Closely Related Compound: Cedryl Acetate

While specific experimental protocols for the synthesis of **cedrenyl acetate** are not extensively detailed in publicly available literature, the synthesis of the related compound, cedryl acetate, is well-documented. The most common method is the hemi-synthesis from cedrol via acetylation. [\[1\]](#)[\[8\]](#) Cedrol, a tricyclic sesquiterpene alcohol, is a major component of cedarwood oil.[\[8\]](#)

Experimental Protocols for Cedryl Acetate Synthesis

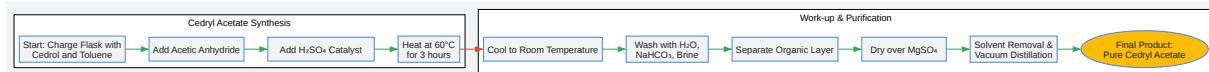
Various catalytic methods can be employed for the acetylation of cedrol. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting cedryl acetate.

Table 2: Comparative Experimental Protocols for Cedryl Acetate Synthesis from Cedrol

Protocol ID	Catalyst	Reactant Ratio (Cedrol: Acetic Anhydride)	Catalyst Loading (mol%)	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
AP-01	Pyridine	1 : 1.5	10	80	4	85	>95
AP-02	Sodium Acetate	1 : 2	5	100	6	78	>92
AP-03	Sulfuric Acid	1 : 1.2	2	60	3	92	>97

Data adapted from a comparative assessment of synthesis outcomes.[6]

Detailed Methodology: Sulfuric Acid Catalyzed Synthesis (AP-03)


This protocol outlines the synthesis of cedryl acetate from cedrol using sulfuric acid as a catalyst.

Materials:

- Cedrol
- Acetic Anhydride
- Concentrated Sulfuric Acid
- Solvent (e.g., Toluene)
- Sodium Bicarbonate Solution (5%)
- Brine
- Anhydrous Magnesium Sulfate

Procedure:

- Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and reflux condenser is charged with cedrol and a suitable solvent such as toluene.
- Reagent Addition: Acetic anhydride is added to the flask. The mixture is stirred to ensure homogeneity.
- Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added dropwise to the reaction mixture.
- Reaction Conditions: The mixture is heated to the target temperature (e.g., 60°C) and maintained for the specified duration (e.g., 3 hours) with continuous stirring.
- Work-up:
 - The reaction is cooled to room temperature.
 - The mixture is washed with water, followed by a 5% sodium bicarbonate solution to neutralize the acid, and then with brine.
 - The organic layer is separated and dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product can be further purified by vacuum distillation or chromatography to yield pure cedryl acetate.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of cedryl acetate.

Biological Activity and Potential Applications

Current research into the biological effects has predominantly focused on cedryl acetate, highlighting its potential in drug development and as a bioactive compound.

α -Glucosidase Inhibitory Activity

Cedryl acetate has been identified as an inhibitor of α -glucosidase.^[5] This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition is a therapeutic target for managing type 2 diabetes by delaying glucose absorption.

Metabolic Regulation

A recent study in high-fat diet-fed mice demonstrated that dietary supplementation with cedryl acetate can ameliorate adiposity and improve glucose homeostasis.^[11] The study observed that cedryl acetate supplementation significantly reduced weight gain and visceral fat pad weight and prevented adipocyte hypertrophy.^[11] These findings suggest a potential role for cedryl acetate in the management of obesity and related metabolic syndromes.

Antifungal Properties

Cedryl acetate has also been reported to possess antifungal activity, indicating its potential for development as an antifungal agent.^[5]

Cell Signaling

It has been noted for its application in chemistry as a chiral and cell signaling reagent.^[5]

It is important to underscore that these biological activities have been attributed to cedryl acetate (CAS 77-54-3). Further research is required to determine if **cedrenyl acetate** possesses similar or distinct pharmacological properties. The structural differences between the two molecules are likely to influence their biological targets and efficacy.

Conclusion

This guide clarifies the distinct identities of **cedrenyl acetate** and its close relative, cedryl acetate, providing essential data for researchers and developers. While **cedrenyl acetate** is primarily utilized in the fragrance industry, the documented biological activities of cedryl acetate

—particularly its α -glucosidase inhibition and positive metabolic effects—suggest that this class of sesquiterpenoid esters warrants further investigation for potential therapeutic applications. The provided synthesis protocols for cedryl acetate offer a solid foundation for obtaining this compound for further study. Future research should focus on elucidating the specific biological roles and mechanisms of action for both cedrenyl and cedryl acetate to fully unlock their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]
- 2. Page loading... [guidechem.com]
- 3. Showing Compound Cedryl acetate (FDB014698) - FooDB [foodb.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cedryl Acetate | C17H28O2 | CID 13918856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cedrenyl acetate | C17H26O2 | CID 102120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. foreverest.net [foreverest.net]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Navigating Sesquiterpenoid Esters: A Technical Guide to Cedrenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3366630#cedrenyl-acetate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com